molecular formula C13H18FNO B1531508 (1R,2R)-2-fluoro-N-(2-phenoxyethyl)cyclopentan-1-amine CAS No. 2165440-01-5

(1R,2R)-2-fluoro-N-(2-phenoxyethyl)cyclopentan-1-amine

Cat. No.: B1531508
CAS No.: 2165440-01-5
M. Wt: 223.29 g/mol
InChI Key: LXLQQCUWJVSRTA-CHWSQXEVSA-N
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Description

(1R,2R)-2-fluoro-N-(2-phenoxyethyl)cyclopentan-1-amine is a useful research compound. Its molecular formula is C13H18FNO and its molecular weight is 223.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Structural and Reaction Studies

  • Solution Structures of Lithium Enolates : A study by Kolonko et al. (2009) focused on the solution structures of lithium enolates derived from cyclopentanone and other ketones, revealing insights into their complex structures in various solvents. This research is foundational for understanding the reactivity and applications of cyclopentanone derivatives in organic synthesis, potentially including fluorinated compounds like (1R,2R)-2-fluoro-N-(2-phenoxyethyl)cyclopentan-1-amine (Kolonko, Biddle, Guzei, & Reich, 2009).

Catalysis and Synthesis

  • Ketone Reductive Amination : Guo et al. (2019) explored the use of Ru/Nb2O5 catalysts for the reductive amination of cyclopentanone, achieving high yields of cyclopentylamine. This work underlines the potential for catalytic systems in synthesizing amines from ketones, relevant to compounds like this compound, which could be applied in the production of pharmaceuticals and agrochemicals (Guo, Tong, Liu, Guo, & Wang, 2019).

Fluorinated Compounds Synthesis

  • Mild and Metal-Free Oxy- and Amino-Fluorination : Parmar and Rueping (2014) developed a method for the synthesis of fluorinated heterocycles via mild intramolecular fluoro-cyclisation, highlighting the importance of fluorine in enhancing the biological activity of pharmaceutical compounds. This research may provide insights into methodologies for introducing fluorine into cyclopentanamine derivatives (Parmar & Rueping, 2014).

Advanced Materials and Sensing Applications

  • Fluorescent and Colorimetric pH Probe : Diana et al. (2020) synthesized a water-soluble fluorescent and colorimetric pH probe, which could be related to the study of fluorescent properties in compounds similar to this compound. This demonstrates the compound's potential application in developing pH-sensitive materials for biomedical imaging (Diana, Caruso, Tuzi, & Panunzi, 2020).

Properties

IUPAC Name

(1R,2R)-2-fluoro-N-(2-phenoxyethyl)cyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c14-12-7-4-8-13(12)15-9-10-16-11-5-2-1-3-6-11/h1-3,5-6,12-13,15H,4,7-10H2/t12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXLQQCUWJVSRTA-CHWSQXEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)F)NCCOC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)F)NCCOC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-2-fluoro-N-(2-phenoxyethyl)cyclopentan-1-amine
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(1R,2R)-2-fluoro-N-(2-phenoxyethyl)cyclopentan-1-amine
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(1R,2R)-2-fluoro-N-(2-phenoxyethyl)cyclopentan-1-amine
Reactant of Route 6
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